Isolinderalactona

Descripción general

Descripción

Synthesis Analysis

While specific details on the synthesis of isolinderalactone were not directly available, sesquiterpene lactones like isolinderalactone are typically isolated from plant sources through extraction methods. The complexity of their structure often makes chemical synthesis challenging, but advances in synthetic methodologies could potentially allow for the synthesis of such compounds. For instance, the imino Diels-Alder reaction has been employed in the synthesis of complex cyclic structures, which could be relevant for synthesizing compounds like isolinderalactone with intricate cyclic frameworks (Heintzelman et al., 1996).

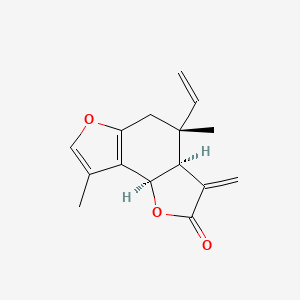

Molecular Structure Analysis

The molecular structure of isolinderalactone involves a sesquiterpene backbone, characterized by a lactone ring which is crucial for its biological activity. The stereochemistry and conformational aspects of compounds similar to isolinderalactone, such as neolinderalactone, have been elucidated through spectroscopic methods, shedding light on their conformational isomers and the potential energy barriers involved in their ring inversion processes (Tori et al., 1970).

Chemical Reactions and Properties

Isolinderalactone's chemical reactivity is influenced by its functional groups, including the lactone moiety, which can participate in various chemical reactions. Its biological activities, such as inducing apoptosis and affecting cell cycle regulation in cancer cells, suggest it interacts with cellular components through specific chemical pathways. The compound has been shown to modulate signaling pathways like the BCL-2/caspase-3/PARP pathway, indicative of its pro-apoptotic properties (Hwang et al., 2019).

Physical Properties Analysis

The physical properties of isolinderalactone, such as solubility, melting point, and crystalline structure, are essential for its application in biological studies and potential therapeutic uses. While specific data on isolinderalactone's physical properties were not available, sesquiterpene lactones generally exhibit low solubility in water and higher solubility in organic solvents, which can affect their bioavailability and therapeutic application.

Chemical Properties Analysis

Isolinderalactone's chemical properties, including reactivity, stability, and interactions with biological molecules, play a crucial role in its biological effects. The compound's ability to induce apoptosis and cell cycle arrest in cancer cells points to its interaction with cellular proteins and signaling pathways. For example, it has been shown to enhance apoptosis in glioblastoma cells by regulating the SOCS3/STAT3 signaling pathway, which is crucial for cell survival and proliferation (Yen et al., 2016).

Aplicaciones Científicas De Investigación

Tratamiento del Cáncer: Cáncer de Ovario

Isolinderalactona ha mostrado un potencial significativo en el tratamiento de células de cáncer de ovario humano. Exhibe perfiles anticancerígenos distintos tanto in vitro como in vivo, proporcionando una vía prometedora para el desarrollo de nuevas terapias contra el cáncer .

Manejo del Glioblastoma

En el caso del glioblastoma, las actividades farmacológicas de la this compound se han investigado, revelando su capacidad para modular varias funciones fisiológicas en el cuerpo humano, lo que podría conducir a tratamientos innovadores para esta forma agresiva de cáncer cerebral .

Terapia contra el Cáncer de Mama

La investigación indica que la this compound tiene una importancia biológica en medicina, ya que exhibe efectos potenciales sobre el cáncer de mama. Su actividad antiinflamatoria y su efecto antimetastásico son particularmente notables, ofreciendo una nueva perspectiva sobre las estrategias de tratamiento del cáncer de mama .

Cáncer de Pulmón de Células no Pequeñas (NSCLC)

Se ha informado que la this compound tiene potencial terapéutico contra el cáncer de pulmón de células no pequeñas. Su capacidad para afectar varias líneas celulares de cáncer sugiere un amplio espectro de actividad que podría aprovecharse para el tratamiento del NSCLC .

Tratamiento de la Línea Celular de Cáncer Colorrectal

La this compound induce apoptosis, autofagia, detención del ciclo celular y activación de MAPK a través de la señalización mediada por ROS en las líneas celulares de cáncer colorrectal. Este enfoque multifacético para combatir el cáncer colorrectal destaca su potencial como un agente terapéutico versátil .

Actividades Antiproliferativas y Antimetastásicas

Se han observado las actividades antiproliferativas y antimetastásicas del compuesto en varias líneas celulares de cáncer, lo que sugiere su uso como un agente anticancerígeno general más allá de los tipos específicos mencionados anteriormente .

Mecanismo De Acción

Target of Action

Isolinderalactone has been found to interact with several targets, including IKKα/β , Keap1 , and VEGFR2 . These targets play crucial roles in inflammation and cancer progression. For instance, IKKα/β is involved in the NF-κB pathway, which regulates immune response and cell survival . Keap1 is a regulator of the Nrf2 antioxidant response pathway , and VEGFR2 is a key receptor in angiogenesis .

Mode of Action

Isolinderalactone interacts with its targets to induce changes in cellular processes. It has been found to covalently interact with IKKα/β and Keap1, contributing to its anti-inflammatory action . It also inhibits the activation of endothelial VEGFR2, suppressing the growth and angiogenic activity of glioblastoma cells .

Biochemical Pathways

Isolinderalactone affects several biochemical pathways. It inhibits the NF-κB pathway and activates the Nrf2 pathway in macrophages . It also induces cell death via mitochondrial superoxide (mtSO) and JAK-STAT3-mediated pathways in human ovarian cancer cells . In colorectal cancer cells, it induces apoptosis, autophagy, cell cycle arrest, and MAPK activation through ROS-mediated signaling .

Result of Action

Isolinderalactone’s interaction with its targets and pathways results in significant cellular effects. It suppresses proliferation and induces cell cycle G2/M arrest in cancer cells . It also induces mitochondria-associated apoptosis and autophagy . Furthermore, it increases the accumulation of reactive oxygen species (ROS) and activates the MAPK pathway .

Action Environment

The action of Isolinderalactone can be influenced by environmental factors. For instance, the presence of ROS scavengers like N-acetyl cysteine (NAC) can inhibit Isolinderalactone toxicity and reverse its induced apoptosis, cell cycle arrest, autophagy, and ERK activation . This suggests that the cellular redox environment can significantly influence the efficacy of Isolinderalactone.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Isolinderalactone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, isolinderalactone has been shown to inhibit the IL-6/STAT3 signaling pathway, which is pivotal in inflammatory responses and cancer progression . Additionally, isolinderalactone induces apoptosis and autophagy in colorectal cancer cells by modulating the expression of cyclin B, p-cdc2, p-cdc25c, and p21 .

Cellular Effects

Isolinderalactone exerts significant effects on various cell types and cellular processes. In colorectal cancer cells, isolinderalactone induces G2/M phase arrest, apoptosis, and autophagy. It achieves this by up-regulating the expression of cleaved-caspase-9 and -3 and increasing the levels of LC3B . Furthermore, isolinderalactone influences cell signaling pathways, such as the MAPK pathway, and enhances the accumulation of reactive oxygen species (ROS) .

Molecular Mechanism

The molecular mechanism of isolinderalactone involves several intricate processes. Isolinderalactone binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the IL-6/STAT3 signaling pathway, thereby reducing inflammation and cancer cell proliferation . Additionally, isolinderalactone induces apoptosis through the mitochondrial pathway by up-regulating cleaved-caspase-9 and -3 . It also activates the MAPK pathway via ROS-mediated signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isolinderalactone change over time. Isolinderalactone has been observed to be stable and effective in inhibiting the IL-6/STAT3 pathway over extended periods . Long-term studies have shown that isolinderalactone maintains its ability to induce apoptosis and autophagy in cancer cells

Dosage Effects in Animal Models

The effects of isolinderalactone vary with different dosages in animal models. At lower doses, isolinderalactone exhibits protective effects against liver injury induced by oxaliplatin . Higher doses may lead to toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .

Metabolic Pathways

Isolinderalactone is involved in several metabolic pathways. It interacts with enzymes such as cyclin B, p-cdc2, and p-cdc25c, influencing cell cycle regulation . Additionally, isolinderalactone affects metabolic flux and metabolite levels by modulating the MAPK pathway and ROS accumulation .

Transport and Distribution

Within cells and tissues, isolinderalactone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, thereby affecting its biological activity

Subcellular Localization

Isolinderalactone’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of isolinderalactone can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

(3aS,4R,8bR)-4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZIFOKTSURLNL-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1[C@H]3[C@H](C(=C)C(=O)O3)[C@@](C2)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

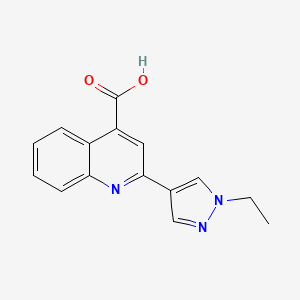

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)

![(5S,6S,9R,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B1236914.png)

![N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]benzenesulfonamide](/img/structure/B1236920.png)